molecular formula C9H5ClF4 B14172398 1-Chloro-3-(2,2,3,3-tetrafluorocyclopropyl)benzene CAS No. 922141-46-6

1-Chloro-3-(2,2,3,3-tetrafluorocyclopropyl)benzene

Cat. No.: B14172398
CAS No.: 922141-46-6
M. Wt: 224.58 g/mol
InChI Key: SUKQZQIELVITMO-UHFFFAOYSA-N
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Description

1-Chloro-3-(2,2,3,3-tetrafluorocyclopropyl)benzene is an organic compound that features a benzene ring substituted with a chlorine atom and a tetrafluorocyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-3-(2,2,3,3-tetrafluorocyclopropyl)benzene typically involves the cyclopropanation of a suitable precursor, followed by chlorination. One common method involves the reaction of 3-(2,2,3,3-tetrafluorocyclopropyl)benzene with a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-(2,2,3,3-tetrafluorocyclopropyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.

    Oxidation Reactions: The benzene ring can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove the chlorine atom or to modify the tetrafluorocyclopropyl group.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) can be used in substitution reactions, typically under reflux conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

Major Products Formed

    Substitution: Products include 3-(2,2,3,3-tetrafluorocyclopropyl)phenol or 3-(2,2,3,3-tetrafluorocyclopropyl)aniline.

    Oxidation: Products include 3-(2,2,3,3-tetrafluorocyclopropyl)benzoquinone.

    Reduction: Products include 3-(2,2,3,3-tetrafluorocyclopropyl)benzene.

Scientific Research Applications

1-Chloro-3-(2,2,3,3-tetrafluorocyclopropyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-3-(2,2,3,3-tetrafluorocyclopropyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its application. The tetrafluorocyclopropyl group can influence the compound’s binding affinity and specificity, while the chlorine atom can participate in various chemical transformations, affecting the overall activity and efficacy of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene
  • 1-Chloro-2-fluoro-3-(trifluoromethyl)benzene
  • 1-Chloro-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene

Uniqueness

1-Chloro-3-(2,2,3,3-tetrafluorocyclopropyl)benzene is unique due to the presence of the tetrafluorocyclopropyl group, which imparts distinct electronic and steric properties compared to other similar compounds

Properties

CAS No.

922141-46-6

Molecular Formula

C9H5ClF4

Molecular Weight

224.58 g/mol

IUPAC Name

1-chloro-3-(2,2,3,3-tetrafluorocyclopropyl)benzene

InChI

InChI=1S/C9H5ClF4/c10-6-3-1-2-5(4-6)7-8(11,12)9(7,13)14/h1-4,7H

InChI Key

SUKQZQIELVITMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2C(C2(F)F)(F)F

Origin of Product

United States

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